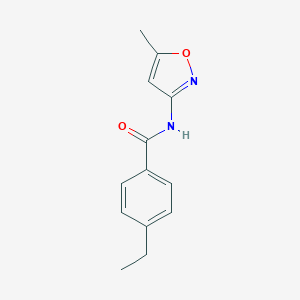
4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide, also known as EMIB, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of biological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of certain enzymes. 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can affect synaptic transmission and lead to changes in behavior.
Biochemical and Physiological Effects
4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, affect the release of neurotransmitters, and inhibit the activity of certain enzymes. These effects can lead to changes in behavior, memory, and learning, making 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide a valuable tool for studying these processes.
実験室実験の利点と制限
One of the main advantages of using 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its ability to modulate the activity of ion channels and affect the release of neurotransmitters. This makes it a valuable tool for investigating various biological processes, including signal transduction, synaptic transmission, and neurodegenerative diseases. However, there are also limitations to using 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments. One limitation is that it can be difficult to obtain pure 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide, which can affect the reproducibility of experiments. Additionally, the effects of 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
将来の方向性
There are many future directions for research on 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide. One area of research is the development of new synthesis methods that can produce pure 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide more efficiently. Another area of research is the investigation of the effects of 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide on different ion channels and enzymes, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the effects of 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide on different biological processes, such as memory and learning, could be further investigated to gain a better understanding of these processes.
合成法
4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-ethylbenzoic acid with hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by the reaction with methyl isoxazole-3-carboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide.
科学的研究の応用
4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including inhibiting the activity of certain enzymes, modulating the activity of ion channels, and affecting the release of neurotransmitters. These effects make 4-ethyl-N-(5-methyl-3-isoxazolyl)benzamide a valuable tool for investigating various biological processes, including signal transduction, synaptic transmission, and neurodegenerative diseases.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChIキー |
LVGWLEBMSRXQPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




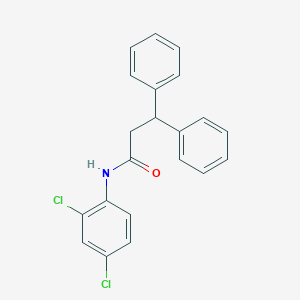
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
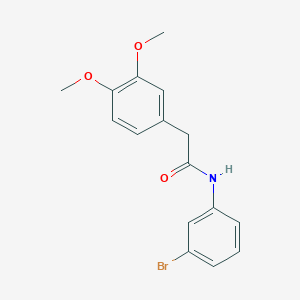
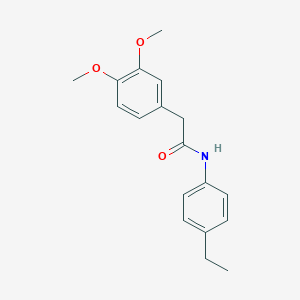

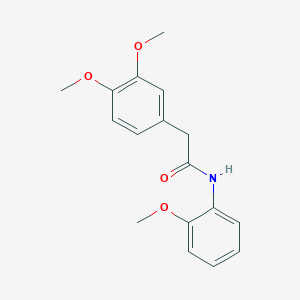
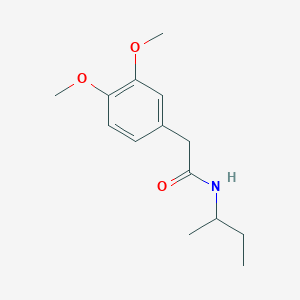
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
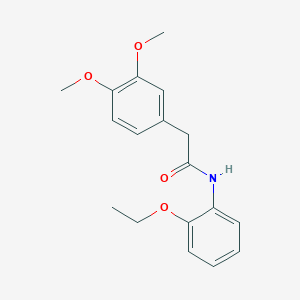
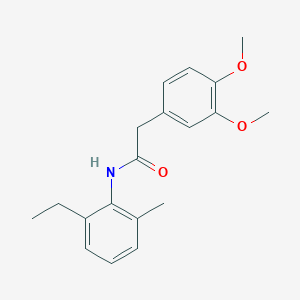
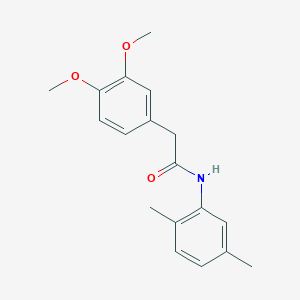
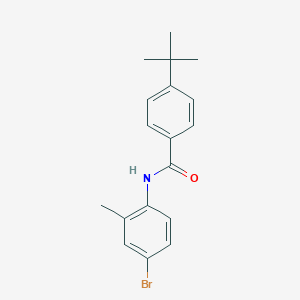
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)